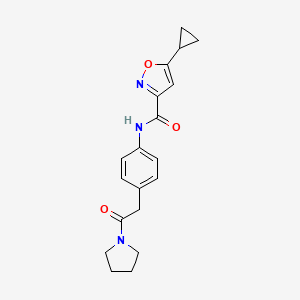
5-cyclopropyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyclopropyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-3-carboxamide, often referred to as PHA-533533, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Research indicates that PHA-533533 exhibits a range of biological activities primarily through the following mechanisms:
-
Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes, including:
- Histone Deacetylases (HDACs) : Implicated in cancer progression and neurodegenerative diseases.
- Carbonic Anhydrase (CA) : Plays a role in regulating pH and fluid balance in tissues.
-
Anticancer Activity : PHA-533533 has demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo fibroblast)
- Neuroprotective Effects : The compound's pyrrolidine moiety suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
Anticancer Activity
A study evaluated the cytotoxicity of PHA-533533 against various human tumor cell lines, revealing significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.76 |
| CaCo-2 | 9.21 |
| 3T3-L1 | 7.34 |
| MCF7 (breast cancer) | 6.58 |
Note: IC50 values represent the concentration at which the compound inhibits cell growth by 50%.
Enzyme Inhibition
PHA-533533 also exhibits inhibitory activity against several enzymes critical in disease pathways:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| HDAC | 75% |
| CA | 65% |
| BChE | 70% |
Case Studies
-
Case Study on Neuroprotection :
A preclinical study investigated the neuroprotective effects of PHA-533533 in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls. -
Case Study on Anticancer Efficacy :
In vitro studies demonstrated that PHA-533533 induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(22-9-1-2-10-22)11-13-3-7-15(8-4-13)20-19(24)16-12-17(25-21-16)14-5-6-14/h3-4,7-8,12,14H,1-2,5-6,9-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDRSYQVKSBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













